1-(2-methylprop-2-en-1-yl)-1H-benzimidazole-2-carbaldehyde
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Overview
Description
1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole-2-carbaldehyde is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a 2-methylprop-2-en-1-yl group and a carbaldehyde group attached to the benzodiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylprop-2-en-1-yl bromide with 1H-1,3-benzodiazole-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methylprop-2-en-1-yl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the methylprop-2-en-1-yl group under basic conditions.
Major Products
Oxidation: Formation of 1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole-2-carboxylic acid.
Reduction: Formation of 1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole-2-methanol.
Substitution: Formation of various substituted benzodiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole-2-carbaldehyde has a wide range of applications in scientific research:
- Biology
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)benzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,8H,1,7H2,2H3 |
InChI Key |
RTUXHJDUBVRALL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C=O |
Origin of Product |
United States |
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